N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
CAS No.: 1798028-46-2
Cat. No.: VC4408822
Molecular Formula: C19H32N2O5S2
Molecular Weight: 432.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798028-46-2 |
|---|---|
| Molecular Formula | C19H32N2O5S2 |
| Molecular Weight | 432.59 |
| IUPAC Name | N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |
| Standard InChI | InChI=1S/C19H32N2O5S2/c1-18(2)15-5-8-19(18,17(22)11-15)13-27(23,24)20-12-14-6-9-21(10-7-14)28(25,26)16-3-4-16/h14-16,20H,3-13H2,1-2H3 |
| Standard InChI Key | PARBQRCALXTXOK-UHFFFAOYSA-N |
| SMILES | CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3CCN(CC3)S(=O)(=O)C4CC4)C |
Introduction
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide is a complex organic compound with a molecular formula of C19H32N2O5S2 and a molecular weight of 432.6 g/mol . This compound combines a cyclopropylsulfonyl group with a piperidine moiety and a bicyclic camphor-derived sulfonamide, making it a unique candidate for various applications in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide typically involves multi-step reactions that may include the formation of the piperidine and sulfonamide moieties separately before coupling them. The specific synthesis pathway can vary depending on the desired yield and purity.
This compound can participate in various chemical reactions, such as nucleophilic substitution and addition reactions, which are common for sulfonamides and piperidine derivatives. Understanding these reactions is crucial for modifying the compound to enhance its biological activity or stability.
Potential Applications and Research Findings
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide is of interest in medicinal chemistry due to its complex structure, which suggests potential interactions with biological targets. Research into its pharmacological effects is ongoing, focusing on its binding affinity and specificity to various receptors or enzymes.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent due to its complex structure and potential biological activity. |
| Pharmaceutical Research | Investigated for its interactions with biological targets, which could lead to novel therapeutic applications. |
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